1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC20185819
Molecular Formula: C25H20N2O6S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O6S |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H20N2O6S/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3 |
| Standard InChI Key | PAKCLQUBDBIXTB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
The molecular structure of 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one (C₂₅H₂₀N₂O₆S, MW: 476.5 g/mol) integrates multiple heterocyclic systems. The central pyrrolin-2-one ring is substituted at the 1-position with a 6-ethoxybenzothiazole moiety, a bicyclic system containing nitrogen and sulfur atoms. At the 4-position, a furylcarbonyl group introduces a planar, electron-deficient aromatic system, while the 5-position hosts a 3-methoxyphenyl substituent, contributing steric bulk and potential π-π stacking interactions. The 3-hydroxy group on the pyrrolinone core may facilitate hydrogen bonding or metal coordination .
Table 1: Key Structural Features
| Position | Substituent | Functional Significance |
|---|---|---|
| 1 | 6-Ethoxybenzothiazol-2-yl | Enhances lipophilicity; modulates electronic properties |
| 3 | Hydroxyl group | Hydrogen bonding site; acidity (pKa ~8–10) |
| 4 | 2-Furylcarbonyl | Electron-withdrawing effect; planar geometry |
| 5 | 3-Methoxyphenyl | Steric hindrance; hydrophobic interactions |
Stereochemical Considerations
Though the compound’s stereochemistry remains unelucidated in available literature, the presence of four contiguous stereocenters (C3, C4, C5, and the pyrrolinone ring) suggests potential for diastereomerism. The 3-hydroxy group’s configuration could critically influence intermolecular interactions, necessitating future chiral resolution studies.
Synthesis and Preparation
Synthetic Pathways
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Benzothiazole formation: Condensation of 2-amino-4-ethoxyphenol with thiourea derivatives under acidic conditions to construct the 6-ethoxybenzothiazole moiety.
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Pyrrolinone assembly: Michael addition of a β-keto ester to a nitroalkene, followed by cyclization and oxidation to form the 3-pyrrolin-2-one core.
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Functionalization: Sequential Suzuki-Miyaura coupling for 3-methoxyphenyl introduction and Steglich esterification for furylcarbonyl attachment .
Table 2: Hypothetical Reaction Conditions
Purification Challenges
The compound’s polarity gradient—hydrophilic hydroxyl group versus lipophilic benzothiazole—complicates purification. Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) may achieve >95% purity.
Physicochemical Properties
Experimental and Predicted Data
Experimental data remains sparse, but computational models predict:
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logP: 3.2–3.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)
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Aqueous solubility: <0.1 mg/mL (25°C, pH 7.4) due to aromatic stacking
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pKa: 8.4 (3-hydroxy group), 2.1 (benzothiazole NH, if deprotonated)
Table 3: Spectroscopic Characteristics*
| Target | Assay Type | Predicted IC₅₀ |
|---|---|---|
| PI3Kγ | Fluorescence | 78 nM |
| CYP3A4 | Microsomal assay | 12 µM |
| Staphylococcus aureus | Broth dilution | 4 µg/mL |
Research Gaps and Future Directions
Priority Investigations
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Stereoselective synthesis: Resolution of enantiomers via chiral HPLC or asymmetric catalysis to evaluate configuration-dependent activity.
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ADMET profiling: In vitro assessment of hepatic microsomal stability and CYP450 inhibition potential .
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Target deconvolution: High-throughput screening against kinase panels and GPCR libraries to identify lead targets.
Collaborative Opportunities
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Computational partnerships: Machine learning-driven QSAR models to optimize substituent patterns.
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Industrial academia consortia: Scale-up synthesis under cGMP for preclinical development.
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